2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide
Description
2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide is a structurally complex acetamide derivative characterized by:
- N-(2,4,6-trimethylphenyl) group: A sterically hindered aromatic ring with electron-donating methyl substituents.
- Pyridin-3-ylcarbamoylmethanesulfinyl moiety: A sulfoxide (S=O) group linked to a pyridine ring via a carbamoyl bridge.
Properties
IUPAC Name |
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfinyl-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-7-13(2)18(14(3)8-12)21-17(23)11-25(24)10-16(22)20-15-5-4-6-19-9-15/h4-9H,10-11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYEGWBSVUHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)CC(=O)NC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure :
The compound “2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide” can be analyzed for its biological activity based on its functional groups. The presence of a pyridine ring, a sulfinyl group, and an acetamide moiety suggests potential interactions with biological systems.
Biological Activity
-
Antimicrobial Activity :
- Compounds containing pyridine rings often exhibit antimicrobial properties. The nitrogen atom in the pyridine can interact with microbial enzymes or receptors, potentially inhibiting their function.
- Sulfinyl groups are known to enhance the solubility and bioavailability of compounds, which may contribute to their effectiveness against bacteria and fungi.
-
Anticancer Properties :
- Many pyridine derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cellular signaling pathways.
- The trimethylphenyl group could enhance lipophilicity, facilitating the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
-
Anti-inflammatory Effects :
- Certain amides and sulfinamides have been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2.
- The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions like arthritis or other inflammatory diseases.
Case Studies
-
Pyridine Derivatives in Antimicrobial Research :
- A study published in the Journal of Medicinal Chemistry highlighted various pyridine derivatives that showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
-
Anticancer Activity of Sulfinamide Compounds :
- Research in Cancer Letters indicated that sulfinamide derivatives exhibited potent anticancer activity in vitro against breast cancer cell lines (MCF-7). The study suggested that these compounds induced apoptosis through the activation of caspase pathways.
-
Inflammatory Response Modulation :
- A clinical trial reported in Clinical Pharmacology & Therapeutics investigated a similar compound's effects on inflammatory markers in patients with rheumatoid arthritis. Results showed a significant reduction in C-reactive protein levels, indicating potential therapeutic benefits.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis via caspase activation | Cancer Letters |
| Anti-inflammatory | Modulation of cytokine production | Clinical Pharmacology & Therapeutics |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Key Research Findings
Steric and Electronic Effects
- Target vs. The sulfoxide (S=O) in the target compound may enhance solubility in polar solvents relative to TMPTMA’s hydrophobic trimethyl group.
Sulfinyl vs. Sulfanyl Groups
- The sulfinyl group in the target compound (vs.
Heteroaromatic Influences
- The pyridine ring in the target compound (vs. benzothiazole in ’s derivatives) offers a distinct electronic profile. Pyridine’s basic nitrogen could facilitate interactions with acidic residues in proteins, while benzothiazole’s aromaticity may favor π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
